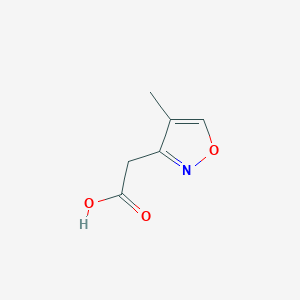
2-(4-Methyl-1,2-oxazol-3-yl)acetic acid
Descripción general
Descripción
“2-(4-Methyl-1,2-oxazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 1582184-65-3 . It has a molecular weight of 141.13 and its IUPAC name is 2-(4-methylisoxazol-3-yl)acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H7NO3/c1-4-3-10-7-5(4)2-6(8)9/h3H,2H2,1H3,(H,8,9) . This indicates that the compound has a five-membered ring structure with one oxygen atom and one nitrogen atom, along with a methyl group and an acetic acid group attached to the ring .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 141.13 . The specific boiling point, density, and other physical properties are not mentioned in the search results.Aplicaciones Científicas De Investigación
Polymethylated DOTA Ligands
The study on polymethylated DOTA ligands, including M4DOTA and M4DOTMA, delves into the synthesis of rigidified lanthanide chelates and investigates the impact of alkyl substitution on conformational mobility and relaxivity. M4DOTMA in particular shows potential as a magnetic resonance thermometric imaging probe due to its high symmetry and rigidity, demonstrating the intricate balance between molecular structure and magnetic resonance properties (Ranganathan et al., 2002).
Chemical Synthesis and Environmental Impact
Sustainable Synthesis of Triazole Acetic Acid
The development of an efficient and sustainable synthesis method for 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions represents a significant advancement in green chemistry. This method highlights the importance of atom economy, selectivity, and environmental friendliness in chemical synthesis, offering higher yields and safer handling of energetic intermediates compared to traditional batch processes (Tortoioli et al., 2020).
Luminescence and Metal Sensing
Pyridylthiazoles as Luminescent Compounds
The research on pyridylthiazoles, specifically the substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, explores their absorption, fluorescence, and excitation spectra. With fluorescence quantum yields close to unity and large Stokes shift values, these compounds demonstrate potential applications in metal sensing and as laser dyes, emphasizing the role of molecular structure in determining photophysical properties (Grummt et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methyl-1,2-oxazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-3-10-7-5(4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJFFOFGFBUERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1582184-65-3 | |
| Record name | 2-(4-methyl-1,2-oxazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2721291.png)





![3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2721299.png)

![1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2721301.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide](/img/structure/B2721302.png)



![3,5-Dimethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2721314.png)
